molecular formula C6H10ClF3N2O B2770409 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride CAS No. 2268029-70-3

1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride

Cat. No.: B2770409
CAS No.: 2268029-70-3
M. Wt: 218.6
InChI Key: DGYKMTUZZKRYJQ-UHFFFAOYSA-N
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Description

1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to an ethanone backbone, with an aminopyrrolidine substituent. Its hydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride typically involves the following steps:

    Formation of the Ethanone Backbone: The starting material, often a trifluoroacetyl chloride, reacts with a suitable amine to form the ethanone backbone.

    Introduction of the Aminopyrrolidine Group: The aminopyrrolidine group is introduced through a nucleophilic substitution reaction, where the amine attacks the carbonyl carbon of the ethanone, forming the desired product.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or alkanes are common products.

    Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Comparison with Similar Compounds

    1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethanol: The ethanone group is replaced with an alcohol, altering its chemical behavior and applications.

This detailed overview provides a comprehensive understanding of 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one hydrochloride, highlighting its synthesis, reactions, applications, and unique features compared to similar compounds

Properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2,2,2-trifluoroethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-2-1-4(10)3-11;/h4H,1-3,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYKMTUZZKRYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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